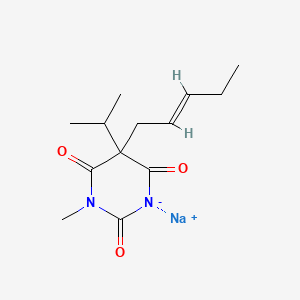
(4aR,9aR)-4,4,4a,9-Tetramethyl-1,3,4,4a,9,9a-hexahydro-2H-carbazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aR,9aR)-4,4,4a,9-Tetramethyl-1,3,4,4a,9,9a-hexahydro-2H-carbazol-2-one is a complex organic compound with a unique structure. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,9aR)-4,4,4a,9-Tetramethyl-1,3,4,4a,9,9a-hexahydro-2H-carbazol-2-one typically involves multiple steps, including cyclization and functional group transformations. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by methylation to introduce the tetramethyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(4aR,9aR)-4,4,4a,9-Tetramethyl-1,3,4,4a,9,9a-hexahydro-2H-carbazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and reaction times.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4aR,9aR)-4,4,4a,9-Tetramethyl-1,3,4,4a,9,9a-hexahydro-2H-carbazol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are studied for their ability to modulate specific biological pathways and their potential use in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its unique properties make it suitable for applications in organic electronics and optoelectronics.
Mecanismo De Acción
The mechanism of action of (4aR,9aR)-4,4,4a,9-Tetramethyl-1,3,4,4a,9,9a-hexahydro-2H-carbazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological responses, contributing to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- (4aR,9aR)-4a-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole
- (4aR,9aR)-8,8-Dimethyl-1-methylidene-2-oxo-4a,6a,7,9-tetrahydro-4H-pentaleno[1,6a-c]pyran-5-carboxylic acid
Uniqueness
Compared to similar compounds, (4aR,9aR)-4,4,4a,9-Tetramethyl-1,3,4,4a,9,9a-hexahydro-2H-carbazol-2-one stands out due to its unique tetramethyl substitution pattern and its specific stereochemistry. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
64884-70-4 |
|---|---|
Fórmula molecular |
C16H21NO |
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
(4aR,9aR)-4,4,4a,9-tetramethyl-3,9a-dihydro-1H-carbazol-2-one |
InChI |
InChI=1S/C16H21NO/c1-15(2)10-11(18)9-14-16(15,3)12-7-5-6-8-13(12)17(14)4/h5-8,14H,9-10H2,1-4H3/t14-,16-/m1/s1 |
Clave InChI |
YOKIIYBFRQMVDZ-GDBMZVCRSA-N |
SMILES isomérico |
C[C@@]12[C@@H](CC(=O)CC1(C)C)N(C3=CC=CC=C23)C |
SMILES canónico |
CC1(CC(=O)CC2C1(C3=CC=CC=C3N2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



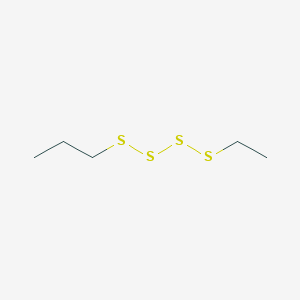
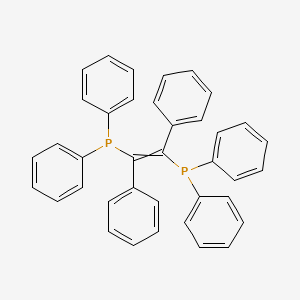

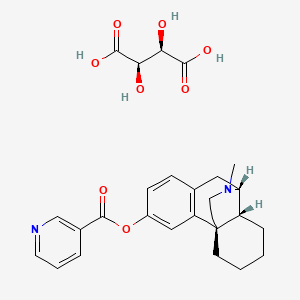
![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)
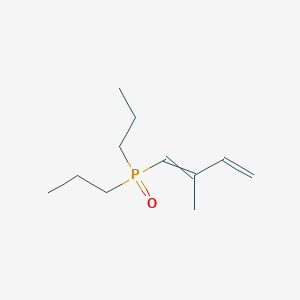
![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)
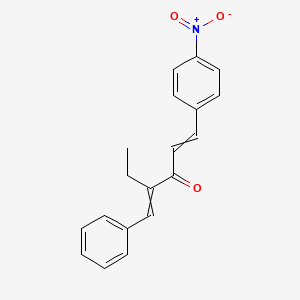
-lambda~5~-phosphane](/img/structure/B14499581.png)


